

Comprehensive Technical Guide to Hemiphloin: A C-Glucosyl-Flavonoid with Therapeutic Potential

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Compound Focus: Hemiphloin

CAS No.: 3682-03-9

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Chemical Identification and Structural Properties

Hemiphloin is a **C-glucosyl-flavonoid**, specifically identified as naringenin-6-C- β -D-glucopyranoside [1]. This natural product belongs to the flavanone subclass of flavonoids, characterized by a **C-C bond** between the flavonoid skeleton and the sugar unit, which confers greater stability against acid and enzymatic hydrolysis compared to O-glycosylated flavonoids.

- **Molecular Formula:** $C_{21}H_{22}O_{10}$ [2] [1]
- **Molecular Weight:** 434.4 g/mol (calculated from formula) [1]
- **CAS Registry Number:** 71963-94-5 [1]
- **IUPAC Name:** (2S)-5,7-dihydroxy-2-(4-hydroxyphenyl-6- β -D-glucopyranosyl)-2,3-dihydrochromen-4-one
- **Physical Form:** Yellow crystalline powder [1]

The compound features a **naringenin (flavanone) aglycone** with a glucose moiety attached at the C-6 position of the A-ring. This C-glycosidic linkage significantly influences its chemical behavior, biological activity, and metabolic stability. The structural elucidation has been confirmed through extensive spectroscopic analysis including 1H NMR, ^{13}C NMR, and mass spectrometry [2] [1].

Natural Sources and Extraction

Hemiphloin is distributed across various plant families and has been isolated from multiple botanical sources:

- **Vigna angularis** (adzuki bean): Identified in 70% ethanol extracts of seeds [2]
- **Dalbergia odorifera**: Sourced from the roots [1]
- **Betula platyphylla var. latifolia**: Isolated from leaves [1]
- **Eucalyptus hemiphloia F. Muell**: Found in the kino (resin) [2]
- **Schoepfia chinensis**: Obtained from the bark [2]
- **Abrus precatorius**: Identified in leaf extracts [3]

The compound is typically extracted using **ethanol-water mixtures** (50-70% ethanol) with potential enrichment through sequential partitioning with organic solvents including n-hexane, ethyl acetate, and n-butanol [2]. Final purification can be achieved using techniques such as silica gel column chromatography and preparative HPLC [2].

Biological Activities and Mechanisms of Action

Research has revealed multiple biological activities associated with **hemiphloin**, particularly focusing on its **anti-inflammatory** and **anti-atopic** properties.

Anti-Inflammatory and Anti-Atopic Mechanisms

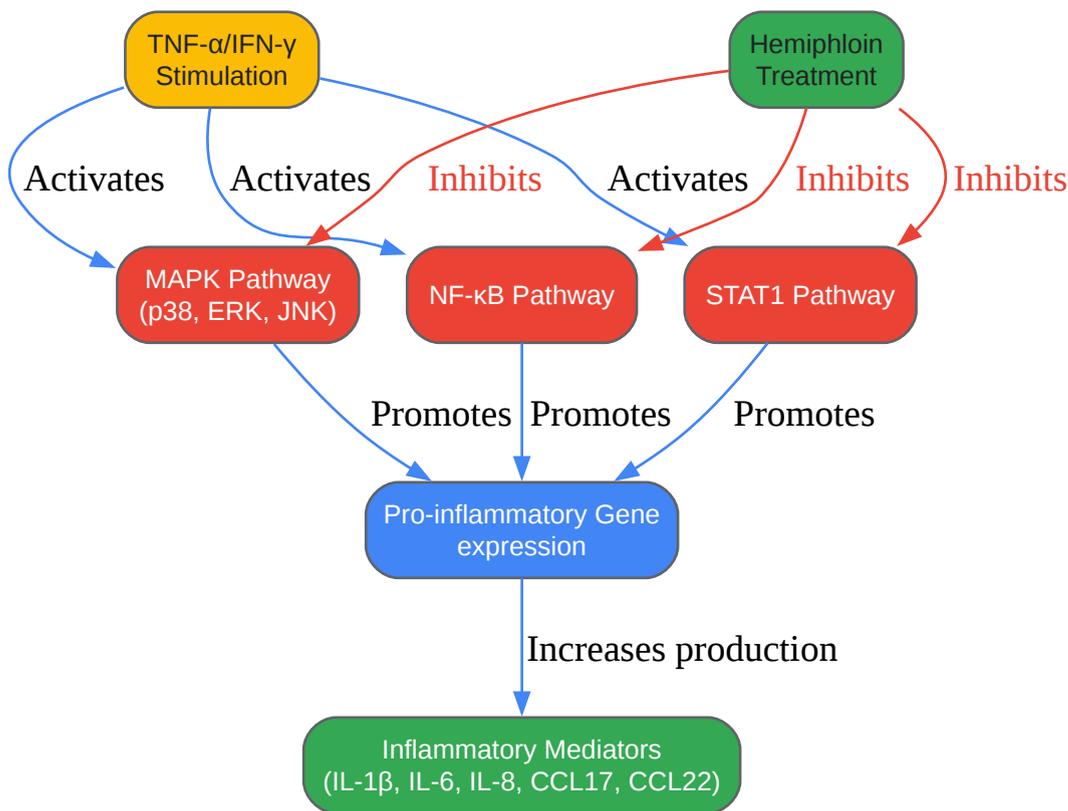
Hemiphloin demonstrates significant activity in models of inflammatory skin diseases, primarily through modulation of key signaling pathways:

Table 1: Anti-inflammatory Effects of **Hemiphloin** in Cellular Models

Experimental Model	Concentrations Tested	Key Effects	Molecular Targets
TNF- α /IFN- γ -induced HaCaT keratinocytes [2]	Not specified	↓ Gene expression and production of IL-1 β , IL-6, IL-8, CCL17/TARC, CCL22/MDC	Inhibition of p38, ERK, STAT1, and NF- κ B phosphorylation

Experimental Model	Concentrations Tested	Key Effects	Molecular Targets
LPS-induced J774 macrophages [2]	Not specified	↓ NO production; ↓ iNOS and COX-2 expression; ↓ TNF-α, IL-1β, and IL-6 gene expression	Not fully elucidated

The following diagram illustrates the key signaling pathways modulated by **hemiphloin** in TNF-α/IFN-γ-induced HaCaT keratinocytes:



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Figure 1: **Hemiphloin** inhibits multiple signaling pathways in inflamed keratinocytes, reducing production of key inflammatory mediators involved in atopic dermatitis.

In Vivo Efficacy in Atopic Dermatitis Model

The therapeutic potential of **hemiphloin** is supported by in vivo studies using a **2,4-dinitrochlorobenzene (DNCB)-induced mouse model** of atopic dermatitis. Treatment with *Vigna angularis* extract (containing **hemiphloin**) demonstrated [2]:

- **Reduced ear thickness** (indicating decreased inflammation and edema)
- **Decreased IgE levels** (modulating the allergic response)
- **Downregulation of IL-1 β , IL-6, IL-8, CCL17/TARC, and CCL22/MDC** gene expression in DNCB-applied ear tissue

These effects were comparable to those observed with dexamethasone treatment, suggesting significant therapeutic potential for inflammatory skin conditions [2].

Potential Metabolic Effects

Hemiphloin has been identified as a constituent in **Abrus precatorius leaf extract**, which demonstrates significant effects on glucose metabolism. The extract stimulates **insulin-mediated glucose uptake** in differentiated C2C12 myotubes through the **protein kinase B/phosphoinositide 3-kinase pathway**, suggesting potential applications in managing insulin resistance and hyperglycemia [3].

Experimental Protocols and Methodologies

In Vitro Anti-Inflammatory Activity Assessment

Cell Culture and Treatment

- **HaCaT keratinocytes** are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin [2]
- Cells are stimulated with a combination of **TNF- α and IFN- γ** (typically 10 ng/mL each) to induce inflammation
- **Hemiphloin** is tested at various concentrations (dissolved in DMSO, with final DMSO concentration <0.1%)
- Incubation period typically ranges from 6-24 hours depending on the endpoint measured

Gene Expression Analysis

- **RNA isolation** using TRIzol or commercial kits
- **cDNA synthesis** using reverse transcriptase
- **Quantitative PCR** with specific primers for IL-1 β , IL-6, IL-8, CCL17/TARC, and CCL22/MDC
- **Normalization** to housekeeping genes (GAPDH, β -actin)

Protein Analysis

- **Western blotting** for phosphorylation status of MAPKs (p38, ERK, JNK), STAT1, and NF- κ B
- **Cytokine measurement** using ELISA kits for corresponding proteins
- **Immunofluorescence** for cellular localization of transcription factors

In Vivo Atopic Dermatitis Model

Animal Model Generation

- **Animals:** Female BALB/c mice (6-week-old)
- **Sensitization:** 20 μ L of 1% DNCB applied to each ear once in the first week
- **Challenge:** Both ears challenged with DNCB (1%, 20 μ L/ear) for 3 weeks
- **Treatment:** **Hemiphloin** or Vigna angularis extract (100 and 300 mg/kg) orally administered by gavage for five consecutive days per week during the challenge period
- **Control groups:** Vehicle (PBS), DNCB vehicle (PBS), DNCB with dexamethasone (5 mg/kg)

Evaluation Parameters

- **Ear thickness** measurement using digital calipers
- **Serum IgE levels** by ELISA
- **Histological analysis** of ear tissues (H&E staining)
- **Gene expression** in ear tissues by qPCR

Comparison with Other C-Glucosyl Flavonoids

Table 2: Comparative Bioactivity of Selected C-Glucosyl Flavonoids

Compound	Antioxidant Activity	ACE Inhibition	AChe Inhibition	Anti-AGE Activity
Homoorientin	Moderate	Moderate	High	High

Compound	Antioxidant Activity	ACE Inhibition	AChE Inhibition	Anti-AGE Activity
Orientin	Moderate	Moderate	High	High
Vitexin	Low	Low	Low	Low
Isovitexin	Low	Low	Low	Moderate
Quercetin	High	High	Low	Moderate
Hemiphloin	<i>Data not fully established</i>	<i>Not tested</i>	<i>Not tested</i>	<i>Not tested</i>

C-glucosyl flavonoids generally demonstrate **multifaceted biological activity** including antioxidant properties, angiotensin-converting enzyme (ACE) inhibition, acetylcholinesterase (AChE) inhibition, and anti-advanced glycation end-products (AGE) activity [4]. The specific position of glycosylation significantly influences their biological potency.

Research Gaps and Future Directions

While the current research on **hemiphloin** is promising, several aspects require further investigation:

- **Detailed pharmacokinetic studies** including absorption, distribution, metabolism, and excretion
- **Comprehensive safety and toxicity profiling** in relevant animal models
- **Structure-activity relationships** compared to other C-glucosyl flavonoids
- **Synergistic effects** with other bioactive compounds in natural extracts
- **Therapeutic efficacy** in other inflammatory disease models beyond dermatological conditions
- **Clinical validation** of preclinical findings

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